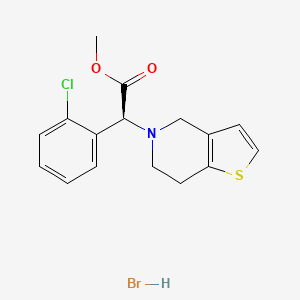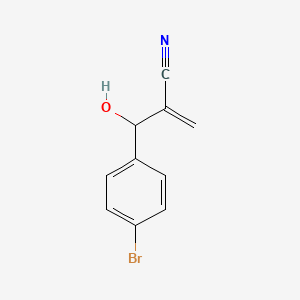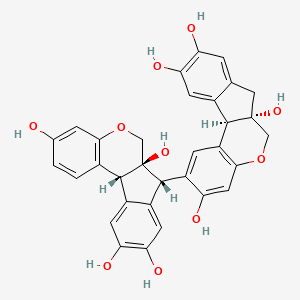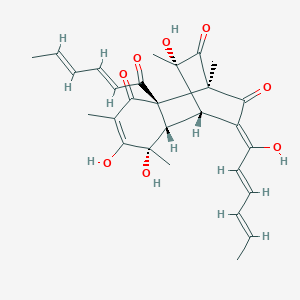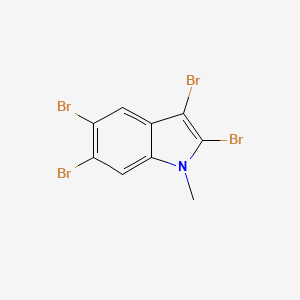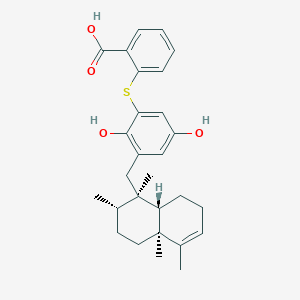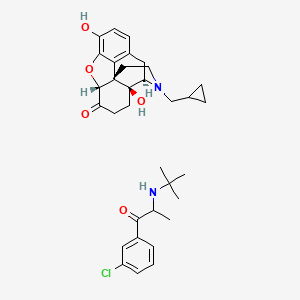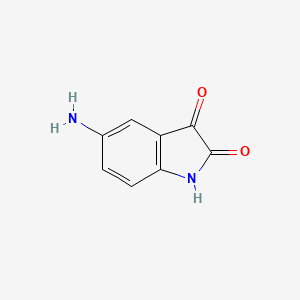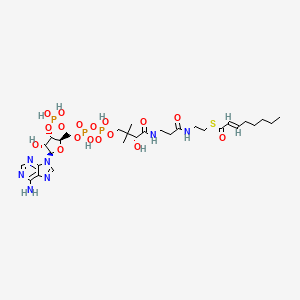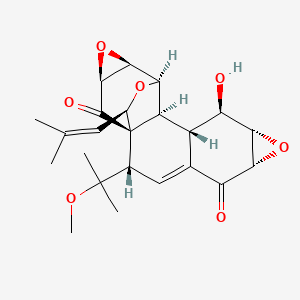![molecular formula C38H62O10 B1251840 (1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid](/img/structure/B1251840.png)
(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FR207944 is a triterpene glycoside with strong antifungal activity against Aspergillus fumigatus and Candida albicans. It is isolated from natural Chaetomium sp.no.217. It has a role as an antimicrobial agent, an antifungal agent and a Chaetomium metabolite. It is a triterpenoid saponin, a monocarboxylic acid, an acetate ester and a monosaccharide derivative. It derives from a beta-D-glucose.
Aplicaciones Científicas De Investigación
Synthesis and Structure Elucidation
Diastereoselective Synthesis : Highly diastereoselective synthesis methods have been developed for structurally related compounds. For instance, S. Kano et al. (1988) have reported the synthesis of diastereoselective β, γ-diamino acids from D-phenylalanine, demonstrating the complexity and precision required in such syntheses (Kano et al., 1988).
Configuration Analysis : Research by T. Aratani et al. (1970) on the absolute configuration of related compounds underscores the importance of detailed stereochemical analysis in the field of organic chemistry (Aratani et al., 1970).
Complex Bicyclic and Tricyclic Structures : C. Marchionni and P. Vogel (2001) explored asymmetric synthesis methods to create long-chain and polycyclic polypropanoates, showcasing the intricacies of synthesizing complex molecular architectures (Marchionni & Vogel, 2001).
Clerodane Diterpenoids : Research on clerodane diterpenoids from Tinospora sagittata by Wei Li et al. (2012) demonstrates the diversity of natural compounds with similar complex structures and their potential biological activities (Li et al., 2012).
Chemical Properties and Applications
Chemo-Enzymatic Synthesis : A. Baba and T. Yoshioka (2007) developed an improved chemo-enzymatic method for the synthesis of a series of compounds, illustrating the blend of chemical and biological techniques in modern synthesis (Baba & Yoshioka, 2007).
Glycosidation and Anticancer Agents : L. Tietze and M. Beller (1990) explored the synthesis of acetal-β-glucosides from cytotoxic alcohols, highlighting the potential therapeutic applications of complex glycosides (Tietze & Beller, 1990).
Stereocontrolled Synthesis : The stereocontrolled synthesis of compounds such as 2-methylisocitrate by D. Darley et al. (2003) emphasizes the significance of stereochemistry in the creation of biologically active molecules (Darley et al., 2003).
X-Ray Structure Determination : Z. D. Nassar et al. (2010) used X-ray crystallography to determine the structure of koetjapic acid, showcasing the critical role of advanced analytical techniques in understanding complex molecules (Nassar et al., 2010).
Propiedades
Fórmula molecular |
C38H62O10 |
|---|---|
Peso molecular |
678.9 g/mol |
Nombre IUPAC |
(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6,6a,8,9,10,11,12-decahydro-1H-chrysene-1-carboxylic acid |
InChI |
InChI=1S/C38H62O10/c1-19(2)20(3)35(7)15-16-37(9)23-11-12-26-34(5,6)31(48-33-29(43)28(42)27(41)25(18-39)47-33)24(46-21(4)40)17-36(26,8)22(23)13-14-38(37,10)30(35)32(44)45/h19-20,24-31,33,39,41-43H,11-18H2,1-10H3,(H,44,45)/t20-,24-,25-,26+,27-,28+,29-,30-,31+,33+,35-,36-,37-,38+/m1/s1 |
Clave InChI |
VAULMUOCCMYLIA-SQBLQFOUSA-N |
SMILES isomérico |
C[C@H](C(C)C)[C@]1(CC[C@@]2(C3=C(CC[C@]2([C@@H]1C(=O)O)C)[C@]4(C[C@H]([C@@H](C([C@@H]4CC3)(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)C)C)C |
SMILES canónico |
CC(C)C(C)C1(CCC2(C3=C(CCC2(C1C(=O)O)C)C4(CC(C(C(C4CC3)(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)C)C)C |
Sinónimos |
FR 207944 FR207944 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





